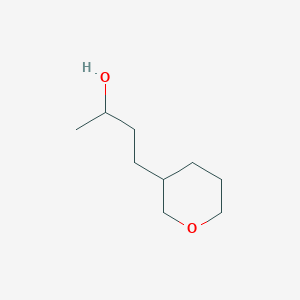

4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol

Beschreibung

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is a secondary alcohol featuring a tetrahydropyran (THP) ring fused to a butanol chain. Its molecular formula is C₉H₁₈O₂, with a hydroxyl group at the 2-position of the butanol moiety and a THP ring at the 3-position.

Eigenschaften

Molekularformel |

C9H18O2 |

|---|---|

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

4-(oxan-3-yl)butan-2-ol |

InChI |

InChI=1S/C9H18O2/c1-8(10)4-5-9-3-2-6-11-7-9/h8-10H,2-7H2,1H3 |

InChI-Schlüssel |

BNOQAXQXOHCGGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1CCCOC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol typically involves the reaction of tetrahydropyran with butanol derivatives under specific conditions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method involves the reduction of esters with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl group to form different alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.

Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Positional and Functional Group Isomers

The position of substituents on the THP ring and the functional group type (e.g., alcohol vs. ketone) significantly influence properties.

| Compound Name | Key Structural Features | Differentiation from Target Compound | Reference |

|---|---|---|---|

| 2-(Tetrahydro-2H-pyran-4-yl)ethanol | Ethanol substituent at THP-4 position | Shorter chain length; hydroxyl at terminal position | |

| 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one | Ketone group instead of alcohol | Higher reactivity in nucleophilic additions | |

| 4-Methyltetrahydro-2H-pyran-4-ol | Methyl group at THP-4 position | Lack of butanol chain; steric hindrance | |

| 4,4,4-Trifluoro-3-(tetrahydro-2H-pyran-3-yl)butanoic acid | Carboxylic acid and trifluoromethyl groups | Acidic properties; enhanced metabolic stability |

Key Insight : The hydroxyl group in 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol enables hydrogen bonding, enhancing solubility compared to ketone analogs. Positional isomers (e.g., THP-3 vs. THP-4 substitution) alter steric and electronic profiles .

Ring System Variations

Replacement of the THP ring with other cyclic ethers or aromatic systems modifies reactivity and applications.

| Compound Name | Ring System | Unique Properties | Reference |

|---|---|---|---|

| (S)-Tetrahydrofuran-2-ylmethanol | Tetrahydrofuran (THF) | Smaller ring size; higher ring strain | |

| 4-(4-Methyl-1H-indol-3-yl)butan-2-ol | Indole ring | Aromaticity; π-π stacking in drug design | |

| 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | Boronic ester | Suzuki-Miyaura cross-coupling applications |

Key Insight : The THP ring in the target compound provides conformational stability compared to THF, while indole-containing analogs exhibit distinct electronic interactions .

Stereochemical and Physical Property Trends

Branching and stereochemistry influence boiling points, solubility, and biological activity.

| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | Notes | Reference |

|---|---|---|---|---|

| 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol | ~100–110 (estimated) | Moderate in water | Lower bp due to branching vs. butan-1-ol | |

| Butan-1-ol | 117 | 73 | Linear chain enhances intermolecular forces | |

| 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL | 99–105 | Low | Pyrazole substituent reduces solubility |

Key Insight: The branched butan-2-ol moiety reduces boiling points compared to linear-chain alcohols, while polar substituents (e.g., amino, chloro) further modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.